Benzene, [(iodomethyl)sulfonyl]-
Description
"Benzene, [(iodomethyl)sulfonyl]-" is a hypothetical or understudied aromatic compound featuring a benzene ring substituted with a sulfonyl group (-SO₂-) attached to an iodomethyl (-CH₂I) moiety. Its molecular formula is C₇H₇IO₂S, with a calculated molecular weight of ~282.07 g/mol.
Sulfonyl-containing compounds are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and biological activity . The iodomethyl group may confer unique electronic and steric effects, influencing reactivity in nucleophilic substitutions or cross-coupling reactions.
Properties
IUPAC Name |
iodomethylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTPBMHHFXLYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474194 | |
| Record name | Benzene, [(iodomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65492-21-9 | |
| Record name | Benzene, [(iodomethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)sulfonyl]- typically involves the reaction of benzene with iodomethane and a sulfonylating agent. One common method includes the use of sodium sulfinate and iodomethane under specific conditions to introduce the iodomethyl and sulfonyl groups onto the benzene ring .
Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)sulfonyl]- may involve large-scale sulfonylation and iodination processes, utilizing optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Benzene, [(iodomethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield benzene derivatives with various functional groups replacing the iodine atom .
Scientific Research Applications
Benzene, [(iodomethyl)sulfonyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, [(iodomethyl)sulfonyl]- involves its reactivity with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares "Benzene, [(iodomethyl)sulfonyl]-" with structurally related sulfonyl derivatives:
Key Observations :
- Reactivity : Sulfonyl chlorides (e.g., benzene sulfonyl chloride) are highly reactive toward amines and water, forming sulfonamides or releasing toxic gases . The iodomethyl group in the target compound may enhance leaving-group ability in nucleophilic substitutions compared to chloride.
- Biological Activity : Sulfonamides with bulky substituents (e.g., N-butyl, leucinate) show selective inhibition of carbonic anhydrase isoforms . The iodomethyl group’s steric bulk might similarly influence binding affinity.
Biological Activity
Benzene, [(iodomethyl)sulfonyl] (CAS Number: 68411-46-1), is an organosulfur compound that has garnered attention due to its potential biological activities. This compound features a benzene ring substituted with an iodomethyl and a sulfonyl group, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Benzene, [(iodomethyl)sulfonyl]- is characterized by the following structural features:
- Molecular Formula : C7H8I2O2S
- Molecular Weight : 320.12 g/mol
- Functional Groups : Iodomethyl (-CH2I) and sulfonyl (-SO2-) groups
Biological Activity Overview
The biological activity of Benzene, [(iodomethyl)sulfonyl]- can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing sulfonyl groups can exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl-substituted benzene compounds have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Potential
Studies have suggested that benzene derivatives, particularly those with halogen substitutions like iodine, may possess anticancer properties. The incorporation of iodine can enhance the reactivity of the compound, potentially leading to interactions with DNA or other cellular targets that disrupt cancer cell proliferation.
3. Enzyme Inhibition
Benzene, [(iodomethyl)sulfonyl]- may act as an inhibitor for specific enzymes involved in metabolic processes. For example, compounds with similar structures have been investigated for their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study evaluating various sulfonyl compounds, Benzene, [(iodomethyl)sulfonyl]- was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, suggesting effective antimicrobial properties. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in treatment.
Case Study: Anticancer Mechanism
A recent investigation focused on the cytotoxic effects of Benzene, [(iodomethyl)sulfonyl]- on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies revealed potential binding interactions with the active sites of proteins involved in cell cycle regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
